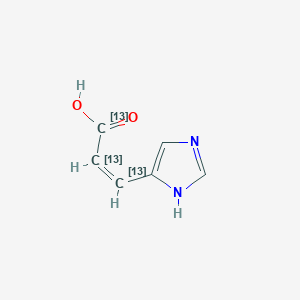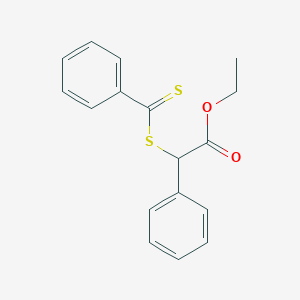
Methylbromfenvinphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromfenvinphos-methyl: is an organophosphate insecticide known for its effectiveness in pest control. It functions by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromfenvinphos-methyl is synthesized through a series of chemical reactions involving bromination and phosphorylation. The primary synthetic route involves the bromination of a precursor compound, followed by phosphorylation to introduce the phosphoric acid ester group .
Industrial Production Methods: Industrial production of Bromfenvinphos-methyl typically involves large-scale chemical reactors where the bromination and phosphorylation reactions are carried out under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bromfenvinphos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of brominated or phosphorylated derivatives, while substitution reactions may result in the formation of various substituted organophosphate compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromfenvinphos-methyl is used as an analytical reagent in the study of pesticide residues in various matrices, including tobacco and food products. It is also used in the development of new synthetic methodologies for organophosphate compounds .
Biology: In biological research, Bromfenvinphos-methyl is used to study the effects of acetylcholinesterase inhibition on nervous system function. It serves as a model compound for understanding the mechanisms of organophosphate toxicity .
Medicine: While Bromfenvinphos-methyl is primarily used as an insecticide, its mechanism of action has implications for the development of treatments for conditions involving acetylcholine dysregulation, such as Alzheimer’s disease .
Industry: In the industrial sector, Bromfenvinphos-methyl is used in the formulation of insecticidal products for agricultural and public health applications. It is also employed in the development of new pesticide formulations .
Wirkmechanismus
Bromfenvinphos-methyl exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system . The molecular targets of Bromfenvinphos-methyl include acetylcholinesterase and cholinergic receptors, which are involved in neurotransmission and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Bromophos-methyl: Another organophosphate insecticide with a similar mechanism of action.
Bromophos-ethyl: A related compound with similar pesticidal properties.
Isofenphos-methyl: An organophosphate insecticide with similar chemical structure and mode of action.
Uniqueness: Bromfenvinphos-methyl is unique in its specific combination of bromination and phosphorylation, which contributes to its effectiveness as an insecticide. Its specific molecular structure allows for targeted inhibition of acetylcholinesterase, making it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
68107-00-6 |
|---|---|
Molekularformel |
C10H10BrCl2O4P |
Molekulargewicht |
375.96 g/mol |
IUPAC-Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI-Schlüssel |
LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
Isomerische SMILES |
COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



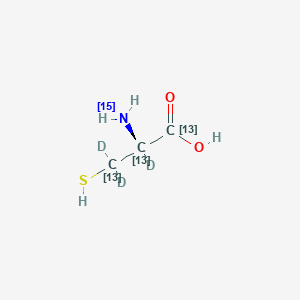
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)


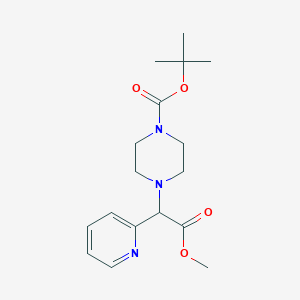
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
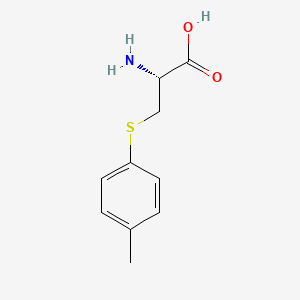
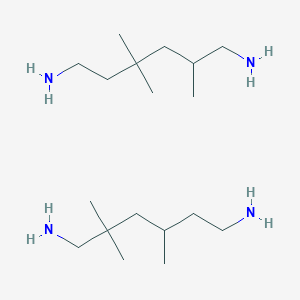
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)

